

Discovery and history of 2-Bromo-5-fluorobenzamide

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Compound of Interest

Compound Name: **2-Bromo-5-fluorobenzamide**

Cat. No.: **B092496**

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An In-depth Technical Guide to **2-Bromo-5-fluorobenzamide**: Synthesis, Properties, and Applications in Modern Drug Discovery

Emergence and Synthetic Evolution

While a singular, definitive "discovery" of **2-bromo-5-fluorobenzamide** is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader development of fluorinated and brominated aromatic compounds as key pharmaceutical intermediates. The history of this compound is best understood through the evolution of synthetic methodologies for its precursors and related structures, which have been driven by the demand for novel therapeutic agents.

The core structure of **2-bromo-5-fluorobenzamide** combines a bromine atom, a fluorine atom, and an amide group on a benzene ring. This specific arrangement of functional groups makes it a highly versatile scaffold for creating complex molecules with tailored pharmacological properties. The development of efficient synthetic routes to precursors like 2-bromo-5-fluorobenzaldehyde and 2-bromo-5-fluorobenzoic acid has been a critical enabler for the accessibility and application of **2-bromo-5-fluorobenzamide** in drug discovery programs.[\[1\]](#)[\[2\]](#)

Patents related to the synthesis of similar structures, such as 2-bromo-5-fluorobenzotrifluoride, highlight the industrial importance of this substitution pattern.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) These patents often focus on developing cost-effective, scalable, and environmentally friendly synthetic processes, which indirectly points to the value of the broader class of 2-bromo-5-fluoro-substituted benzene derivatives.

Physicochemical Properties

2-Bromo-5-fluorobenzamide is a solid at room temperature with properties that make it suitable for a variety of chemical transformations.^[7] A summary of its key physicochemical properties is presented below.

Property	Value	Source
CAS Number	1006-34-4	
Molecular Formula	C ₇ H ₅ BrFNO	[7]
Molecular Weight	218.02 g/mol	[7]
Appearance	White to off-white solid	[8]
Melting Point	143 °C	[8]
Boiling Point (Predicted)	249.8 ± 30.0 °C	[8]
Density (Predicted)	1.696 ± 0.06 g/cm ³	[8]
pKa (Predicted)	14.82 ± 0.50	[8]
InChI Key	OCKACIBALIJPNT- UHFFFAOYSA-N	

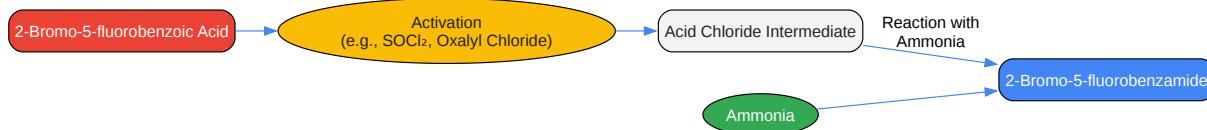
Synthesis and Methodologies

The synthesis of **2-bromo-5-fluorobenzamide** can be achieved through several routes, typically involving the amidation of a corresponding carboxylic acid or the oxidation and subsequent amidation of an aldehyde.

From 2-Bromo-5-fluorobenzoic Acid

A primary and straightforward method for the synthesis of **2-bromo-5-fluorobenzamide** is the amidation of 2-bromo-5-fluorobenzoic acid. This precursor is a common organic synthesis and pharmaceutical intermediate.^[9] The synthesis of 2-bromo-5-fluorobenzoic acid itself can be accomplished by the oxidation of 2-bromo-5-fluorobenzaldehyde.^[9]

The conversion of the carboxylic acid to the amide can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride followed by reaction with ammonia.



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Figure 1: General synthesis pathway from 2-bromo-5-fluorobenzoic acid.

Experimental Protocol: Amidation of 2-Bromo-5-fluorobenzoic Acid

- Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 2-bromo-5-fluorobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.
- Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
- Removal of Excess Reagent: Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure.
- Amidation: Dissolve the resulting crude acid chloride in an anhydrous solvent and cool to 0 °C. Add a solution of ammonia in a suitable solvent (e.g., dioxane or methanol) or bubble ammonia gas through the solution.
- Work-up and Purification: Stir the reaction mixture at room temperature. After completion, the product can be isolated by filtration if it precipitates, or by extraction after quenching the

reaction with water. The crude product can be purified by recrystallization or column chromatography.

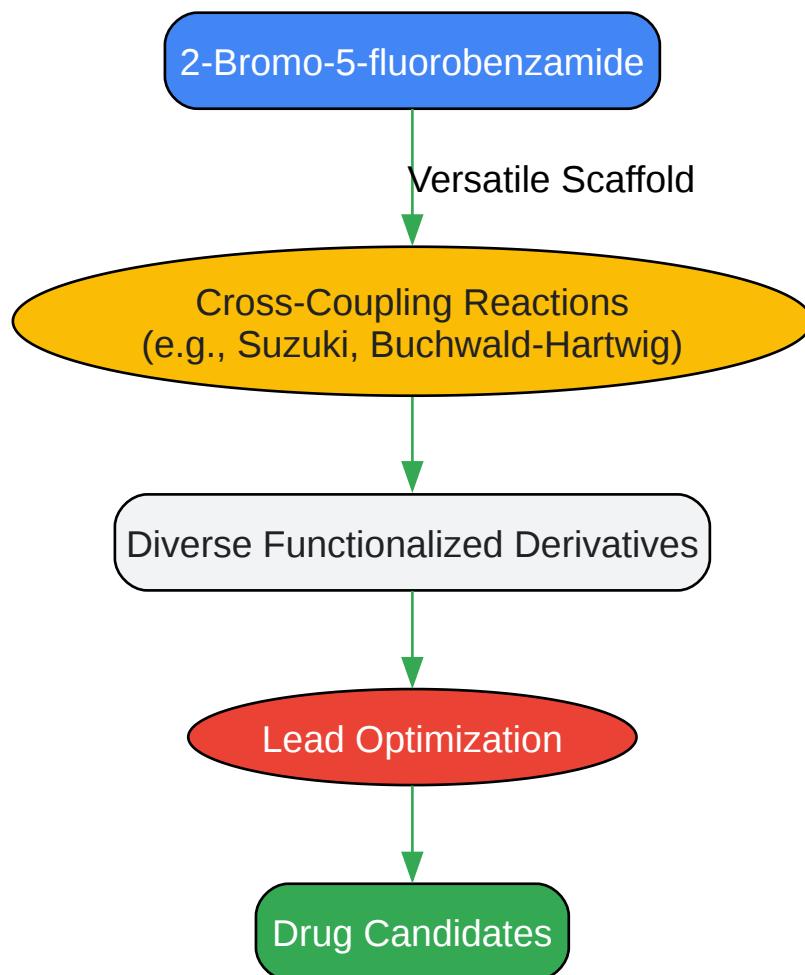
Applications in Drug Development

The strategic placement of the bromo, fluoro, and amide functionalities makes **2-bromo-5-fluorobenzamide** a valuable building block in medicinal chemistry.

Role as a Versatile Intermediate

The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.^[1] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.^[2] The amide group can participate in hydrogen bonding interactions with biological targets.

This trifecta of functionalities allows medicinal chemists to systematically modify the core structure to optimize the pharmacological properties of a lead compound. Derivatives of similarly substituted benzamides have shown promise in the development of anti-inflammatory and anticancer agents.^{[1][10]}



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